1-(5-(Thiophen-2-yl)-1h-imidazol-2-yl)ethan-1-amine
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Overview
Description
1-(5-(Thiophen-2-yl)-1h-imidazol-2-yl)ethan-1-amine is an organic compound that features a thiophene ring and an imidazole ring connected by an ethanamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(Thiophen-2-yl)-1h-imidazol-2-yl)ethan-1-amine typically involves the following steps:
Formation of Thiophene-2-carbaldehyde: Thiophene reacts with N,N-dimethylformamide (DMF) to form thiophene-2-carbaldehyde.
Formation of Thiophene-2-acetaldehyde: Thiophene-2-carbaldehyde reacts with isopropyl chloroacetate to form thiophene-2-acetaldehyde.
Formation of Thiophene-2-acetaldehyde oxime: Thiophene-2-acetaldehyde reacts with hydroxylamine hydrochloride to form thiophene-2-acetaldehyde oxime.
Reduction to Thiophene-2-ethylamine: Thiophene-2-acetaldehyde oxime is reduced to form thiophene-2-ethylamine.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1-(5-(Thiophen-2-yl)-1h-imidazol-2-yl)ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole ring or the thiophene ring.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced imidazole or thiophene derivatives.
Substitution: Alkylated or acylated amine derivatives.
Scientific Research Applications
1-(5-(Thiophen-2-yl)-1h-imidazol-2-yl)ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
Industry: Utilized in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(5-(Thiophen-2-yl)-1h-imidazol-2-yl)ethan-1-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary based on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-ethylamine: Shares the thiophene ring but lacks the imidazole ring.
Imidazole-2-ethylamine: Contains the imidazole ring but lacks the thiophene ring.
Uniqueness
1-(5-(Thiophen-2-yl)-1h-imidazol-2-yl)ethan-1-amine is unique due to the presence of both the thiophene and imidazole rings, which can confer distinct electronic and steric properties. This dual-ring structure can enhance its reactivity and potential interactions with biological targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C9H11N3S |
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Molecular Weight |
193.27 g/mol |
IUPAC Name |
1-(5-thiophen-2-yl-1H-imidazol-2-yl)ethanamine |
InChI |
InChI=1S/C9H11N3S/c1-6(10)9-11-5-7(12-9)8-3-2-4-13-8/h2-6H,10H2,1H3,(H,11,12) |
InChI Key |
RFQVVAYHGAEIQM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=C(N1)C2=CC=CS2)N |
Origin of Product |
United States |
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